2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide
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Overview
Description
2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide is an organic compound that features a benzodioxole moiety linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can yield carboxylic acids, while reduction of the acetamide group can produce primary amines.
Scientific Research Applications
2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but studies have shown its potential to modulate oxidative stress and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound also contains the benzodioxole group and has been studied for its biological activities.
Uniqueness
2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the benzodioxole moiety with an acetamide group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H17NO4 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)14-12(15)7-16-9-4-5-10-11(6-9)18-8-17-10/h4-6H,7-8H2,1-3H3,(H,14,15) |
InChI Key |
MNPFFKHQEOBKRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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